molecular formula C15H11BrO B12561519 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 154884-64-7

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene

Cat. No.: B12561519
CAS No.: 154884-64-7
M. Wt: 287.15 g/mol
InChI Key: LQNPZWJZGMCNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C15H11BrO It is a brominated derivative of benzene, featuring a phenylprop-2-yn-1-yl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the reaction of 4-bromophenol with 3-phenylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenylprop-2-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the phenylprop-2-yn-1-yl group can be reduced to a double or single bond using hydrogenation reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene depends on the specific reaction it undergoes. For example:

    Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Oxidation: The phenylprop-2-yn-1-yl group undergoes electron transfer reactions, leading to the formation of oxidized products.

    Reduction: The triple bond in the phenylprop-2-yn-1-yl group is hydrogenated, resulting in the formation of alkenes or alkanes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-[(3-phenylprop-2-en-1-yl)oxy]benzene: Similar structure but with a double bond instead of a triple bond.

    4-Bromo-1,1′4′,1″-terphenyl: A brominated terphenyl derivative with different substitution patterns.

    1-Bromo-3-phenylpropane: A simpler brominated compound with a phenylpropane group.

Uniqueness

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is unique due to the presence of both a bromine atom and a phenylprop-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

154884-64-7

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

1-bromo-4-(3-phenylprop-2-ynoxy)benzene

InChI

InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2

InChI Key

LQNPZWJZGMCNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.